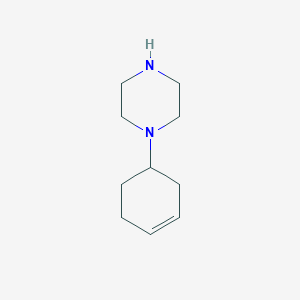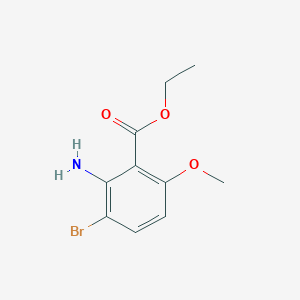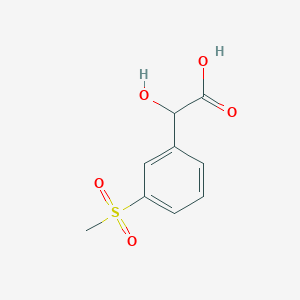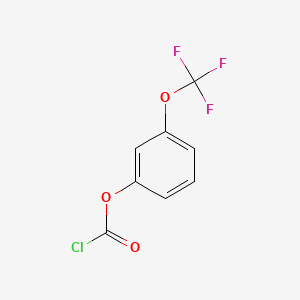
3-(Trifluoromethoxy)phenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethoxy)phenyl chloroformate is an organic compound with the molecular formula C8H4ClF3O2. It is a derivative of phenyl chloroformate, where the phenyl ring is substituted with a trifluoromethoxy group at the 3-position. This compound is known for its reactivity and is used as a reagent in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethoxy)phenyl chloroformate typically involves the reaction of 3-(trifluoromethoxy)phenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to handle the hazardous reagents more safely and efficiently. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethoxy)phenyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-(trifluoromethoxy)phenol and carbon dioxide.
Reduction: The compound can be reduced to 3-(trifluoromethoxy)phenyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Carbamates, carbonates, and thiocarbonates.
Hydrolysis: 3-(Trifluoromethoxy)phenol and carbon dioxide.
Reduction: 3-(Trifluoromethoxy)phenyl alcohol.
Applications De Recherche Scientifique
3-(Trifluoromethoxy)phenyl chloroformate is used in various scientific research applications, including:
Chemistry: As a reagent for the synthesis of trifluoromethoxy-substituted compounds, which are valuable intermediates in organic synthesis.
Biology: In the preparation of bioactive molecules that target specific enzymes or receptors.
Industry: In the production of agrochemicals and specialty chemicals where the trifluoromethoxy group imparts desirable properties such as increased lipophilicity and resistance to metabolic degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl chloroformate: Lacks the trifluoromethoxy group, making it less lipophilic and potentially less stable.
3-(Trifluoromethyl)phenyl chloroformate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group, leading to different reactivity and properties.
4-(Trifluoromethoxy)phenyl chloroformate: The trifluoromethoxy group is positioned at the 4-position, which can affect the compound’s reactivity and interaction with nucleophiles.
Uniqueness
3-(Trifluoromethoxy)phenyl chloroformate is unique due to the presence of the trifluoromethoxy group at the 3-position, which imparts distinct electronic and steric effects
Propriétés
Formule moléculaire |
C8H4ClF3O3 |
|---|---|
Poids moléculaire |
240.56 g/mol |
Nom IUPAC |
[3-(trifluoromethoxy)phenyl] carbonochloridate |
InChI |
InChI=1S/C8H4ClF3O3/c9-7(13)14-5-2-1-3-6(4-5)15-8(10,11)12/h1-4H |
Clé InChI |
BSHFAANBHMDCGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(F)(F)F)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


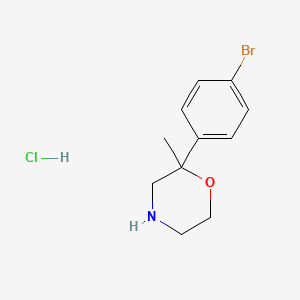


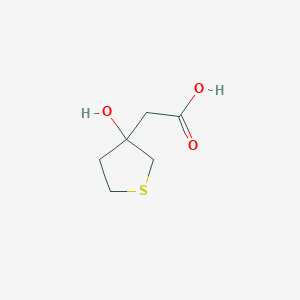
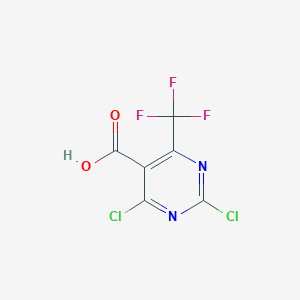
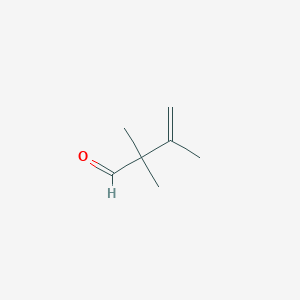
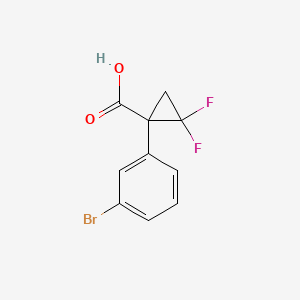
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate](/img/structure/B13545636.png)
